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molecular formula C14H13F3N2O3 B3030122 ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate CAS No. 868851-35-8

ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate

Cat. No. B3030122
M. Wt: 314.26
InChI Key: NXBWBOSSEPATOL-UHFFFAOYSA-N
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Patent
US07563910B2

Procedure details

To a solution of 7.9 g of ethyl 2-oximinoacetoacetate in acetonitrile (100 ml) was added 10.5 g of 4-(trifluoromethoxy)benzylamine (as R4—CH2—NH2). The reaction mixture was then refluxed for 17 hours under argon atmosphere. After such time the reaction mixture was cooled down to 0° C., the solid was filtered off, washed with acetonitrile, and dried in vacuo to yield 11.2 g of a light yellow powder, MS (ISP) 315 (M+H)+.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1](=[C:3]([C:9]([CH3:11])=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5])O.[F:12][C:13]([F:24])([F:23])[O:14][C:15]1[CH:22]=[CH:21][C:18]([CH2:19][NH2:20])=[CH:17][CH:16]=1>C(#N)C>[CH2:7]([O:6][C:4]([C:3]1[N:1]=[C:19]([C:18]2[CH:21]=[CH:22][C:15]([O:14][C:13]([F:12])([F:23])[F:24])=[CH:16][CH:17]=2)[NH:20][C:9]=1[CH3:11])=[O:5])[CH3:8]

Inputs

Step One
Name
Quantity
7.9 g
Type
reactant
Smiles
N(O)=C(C(=O)OCC)C(=O)C
Name
Quantity
10.5 g
Type
reactant
Smiles
FC(OC1=CC=C(CN)C=C1)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then refluxed for 17 hours under argon atmosphere
Duration
17 h
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C(NC1C)C1=CC=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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